Methyl 6-methoxy-1H-indole-4-carboxylate
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Description
“Methyl 6-methoxy-1H-indole-4-carboxylate” is a chemical compound. It is suitable for use in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves heating an intermediate in a solution of ethanolic HCl, which results in a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer . The corresponding 6-methoxyindole isomer can be separated from the mixture through facile crystallization .Molecular Structure Analysis
The molecular structure of “Methyl 6-methoxy-1H-indole-4-carboxylate” is represented by the formula C12H13NO3 . It is also known as “METHYL 6-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLATE” and has a molecular weight of 219.242 .Chemical Reactions Analysis
This compound can be used as a reactant in the preparation of various other compounds. For example, it can be used in the preparation of benzoxazole containing indole analogs as peroxisome proliferator-activated receptor-γ/δ dual agonists .Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that “Methyl 6-methoxy-1H-indole-4-carboxylate” and similar compounds may continue to be of interest in future research and applications.
properties
IUPAC Name |
methyl 6-methoxy-1H-indole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-5-9(11(13)15-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUYIAWIRXVZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CNC2=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-1H-indole-4-carboxylate |
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